molecular formula C10H10N2O3S B12272611 Methyl2-Amino-5-methoxybenzothiazole-6-carboxylate

Methyl2-Amino-5-methoxybenzothiazole-6-carboxylate

Cat. No.: B12272611
M. Wt: 238.27 g/mol
InChI Key: YSWCSNBHAXTJPJ-UHFFFAOYSA-N
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Description

Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with methyl 2-bromo-5-methoxybenzoate under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using water as a solvent and microwave irradiation, have been explored to achieve efficient synthesis with reduced waste .

Types of Reactions:

    Oxidation: Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Mercaptobenzothiazole

Comparison: Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which can enhance its solubility and reactivity compared to similar compounds. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-14-7-4-6-8(16-10(11)12-6)3-5(7)9(13)15-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

YSWCSNBHAXTJPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)OC)SC(=N2)N

Origin of Product

United States

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